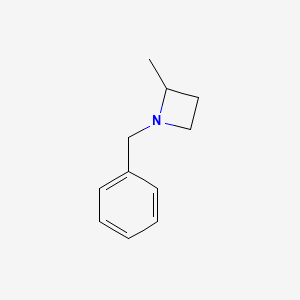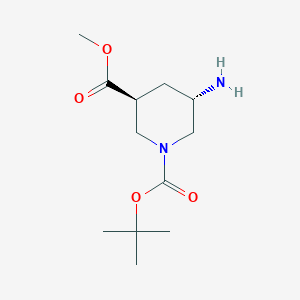amine hydrobromide; 95% CAS No. 1609404-34-3](/img/structure/B6352108.png)
[2-(3,4-Dimethoxyphenyl)ethyl](4-ethylbenzyl)amine hydrobromide; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609404-34-3 . It has a molecular weight of 380.32 and its IUPAC name is N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethylbenzyl)amine hydrobromide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H25NO2.BrH/c1-4-15-5-7-17(8-6-15)14-20-12-11-16-9-10-18(21-2)19(13-16)22-3;/h5-10,13,20H,4,11-12,14H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 380.32 and is solid in physical form . Other physical and chemical properties such as melting point, boiling point, and density were not provided in the search results.Wissenschaftliche Forschungsanwendungen
Mechanism of β-O-4 Bond Cleavage
A study reviews the acidolysis mechanism of lignin model compounds, emphasizing the importance of the γ-hydroxymethyl group presence and hydride transfer mechanism. This research could inform applications in lignin degradation or modification processes (T. Yokoyama, 2015).
Environmental Fate and Toxicity of Parabens
Another study discusses the environmental occurrence, fate, and potential toxicity of parabens, which are compounds containing phenolic hydroxyl groups. This research could be relevant for understanding environmental interactions and degradation pathways of similar compounds (Camille Haman et al., 2015).
Curing Parameters and Toxicity of Acrylic Bone Cements
Research on the accelerating effect of tertiary aromatic amines in acrylic resins highlights the importance of temperature on curing parameters, relevant for biomedical applications such as bone cements (B. Vázquez et al., 1998).
Antioxidant Capacity Reaction Pathways
A review elucidates the reaction pathways underlying antioxidant capacity assays, providing insight into the specific reactions of antioxidants, which could be relevant for studies on oxidative stability and potential antioxidant applications of similar compounds (I. Ilyasov et al., 2020).
Photosensitive Protecting Groups
Research on photosensitive protecting groups, including their application in synthetic chemistry, could inform the development of light-responsive materials or chemical release systems (B. Amit et al., 1974).
Occurrence of Novel Brominated Flame Retardants
A critical review of novel brominated flame retardants in various environments, including their EU registration and potential risks, may offer context for the environmental monitoring and impact assessment of brominated compounds (E. A. Zuiderveen et al., 2020).
This summary demonstrates the broad scope of scientific research related to chemical entities with functionalities or structural components that may share similarities with "2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide; 95%." These studies span from environmental science and toxicology to synthetic chemistry and materials science, reflecting the diverse applications of such compounds in scientific research.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-ethylphenyl)methyl]ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.BrH/c1-4-15-5-7-17(8-6-15)14-20-12-11-16-9-10-18(21-2)19(13-16)22-3;/h5-10,13,20H,4,11-12,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYOVZZKLBCBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethoxyphenyl)ethyl](4-ethylbenzyl)amine hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)

amine hydrobromide; 95%](/img/structure/B6352068.png)
amine hydrobromide; 95%](/img/structure/B6352077.png)







![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride; 95%](/img/structure/B6352142.png)